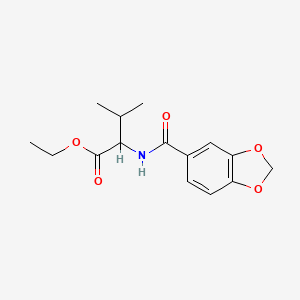

ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate

Descripción general

Descripción

Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate, also known as EBDV, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. EBDV is a derivative of valine, an essential amino acid, and is characterized by its unique chemical structure, which includes a benzodioxole ring.

Aplicaciones Científicas De Investigación

Antimitotic Agents and Cancer Research

- Ethyl N-(1,3-benzodioxol-5-ylcarbonyl)valinate and its derivatives have been investigated for their antimitotic properties, particularly in the context of cancer research. One study focused on the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates, noting their ability to inhibit cell proliferation and induce mitotic arrest in lymphoid leukemia cells at micromolar concentrations (Carroll Temple, 1990).

Neuropharmacology and Cognitive Enhancement

- In neuropharmacology, certain derivatives of this compound have been found to enhance glutamatergic transmission in the brain, which in turn facilitates the induction of long-term potentiation in rat hippocampus. This effect suggests potential applications in cognitive enhancement and memory retention (U. Staubli et al., 1994).

Anticonvulsant Activity

- Research has also explored the use of this compound analogues as anticonvulsant agents. Studies have shown that certain derivatives exhibit significant anticonvulsant activities, comparable to clinically used antiepileptic drugs (P. Reddy et al., 1996).

Alcohol Abuse Detection

- In forensic science, derivatives of this compound have been used in the detection of alcohol abuse. For example, ethyl glucuronide, a metabolite of ethanol, has been studied as a post-mortem marker of alcohol abuse in human hair samples (Peter Bendroth et al., 2008).

Drug Delivery Systems

- The compound's derivatives have been examined in the context of drug delivery systems. Studies have investigated the percutaneous absorption and bioconversion of certain ester prodrugs, revealing their potential in topical or transdermal drug delivery (D. Hammell et al., 2005).

Carcinogenic Risk Assessment

- This compound and its related compounds have been used in carcinogenic risk assessment studies. For instance, the metabolites resulting from the in vivo conversion of ethylene to ethylene oxide have been analyzed to assess human risk from exogenous exposures (V. Walker et al., 2000).

Analytical Chemistry

- In analytical chemistry, this compound's derivatives are used in the development of chromatographic methods for the determination of various drugs and chemicals in different matrices (O. T. Fahmy et al., 2004).

Synthesis of Esters

- The compound is also involved in the synthesis of esters, which are essential intermediates in various chemical reactions (O. Mitsunobu & M. Yamada, 1967).

Propiedades

IUPAC Name |

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-4-19-15(18)13(9(2)3)16-14(17)10-5-6-11-12(7-10)21-8-20-11/h5-7,9,13H,4,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKPTRQLFOTCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4063568.png)

![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4063572.png)

![methyl 4-{[({5-[1-(benzoylamino)-2-methylpropyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4063589.png)

![methyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4063594.png)

![N-{4-[(4-{4-nitro-3-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4063595.png)

![2-[4-(benzyloxy)phenyl]-1-(2-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B4063608.png)

![5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4063621.png)

![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amine](/img/structure/B4063623.png)

![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4063636.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)

![ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B4063657.png)

![2-(2-methylphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4063674.png)

![1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4063675.png)